3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole
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Overview
Description
3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of two bromine atoms and a 4-methylphenoxypropyl group attached to the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Attachment of the 4-Methylphenoxypropyl Group: This step involves the alkylation of the triazole ring with 3-(4-methylphenoxy)propyl halide under basic conditions, typically using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Amines, thiols, alkoxides
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling: Palladium catalysts, aryl or alkyl halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3,5-diamino derivative, while coupling with an aryl halide would produce a biaryl compound.
Scientific Research Applications
3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the 4-methylphenoxypropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: Lacks the 4-methylphenoxypropyl group, making it less complex.
3,5-Dibromo-4-hydroxyphenyl ketone: Contains a different functional group, leading to different chemical properties.
1,3-Dibromo-5-fluorobenzene: A similar brominated compound but with a different core structure.
Uniqueness
3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole is unique due to the presence of both bromine atoms and the 4-methylphenoxypropyl group, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
CAS No. |
1240580-54-4 |
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Molecular Formula |
C12H13Br2N3O |
Molecular Weight |
375.06 g/mol |
IUPAC Name |
3,5-dibromo-1-[3-(4-methylphenoxy)propyl]-1,2,4-triazole |
InChI |
InChI=1S/C12H13Br2N3O/c1-9-3-5-10(6-4-9)18-8-2-7-17-12(14)15-11(13)16-17/h3-6H,2,7-8H2,1H3 |
InChI Key |
JZTNLCUNJCBISG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCCN2C(=NC(=N2)Br)Br |
Origin of Product |
United States |
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